molecular formula C27H30N2O7 B4000796 2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide

2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4000796
M. Wt: 494.5 g/mol
InChI Key: JWBMIXKCPRJVDA-UHFFFAOYSA-N
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Description

2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a trimethoxyphenyl group, and a benzamide core.

Scientific Research Applications

2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethoxyaniline, which is then reacted with various reagents to form the desired product. Common reagents used in the synthesis include sodium borohydride, which is a powerful reducing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to destabilize microtubules, which can inhibit cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]oxy-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O7/c1-6-35-20-13-11-18(12-14-20)28-26(30)17(2)36-22-10-8-7-9-21(22)27(31)29-19-15-23(32-3)25(34-5)24(16-19)33-4/h7-17H,6H2,1-5H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMIXKCPRJVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide
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2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide
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2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide
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2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide
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2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide
Reactant of Route 6
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2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.